molecular formula C7H3ClF3NO2 B1586468 2-Chloro-6-(trifluoromethyl)nicotinic acid CAS No. 280566-45-2

2-Chloro-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1586468
CAS No.: 280566-45-2
M. Wt: 225.55 g/mol
InChI Key: DXRBTBMFFGEVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C(_7)H(_3)ClF(_3)NO(_2) It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the second position and a trifluoromethyl group at the sixth position on the pyridine ring

Synthetic Routes and Reaction Conditions:

    Halogenation and Trifluoromethylation:

Industrial Production Methods:

  • Industrial production often involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various derivatives depending on the nucleophile used.
  • Oxidation and reduction reactions produce corresponding oxides, amines, or alcohols.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Serves as a precursor for the development of novel agrochemicals and pharmaceuticals.

Biology and Medicine:

  • Investigated for its potential as an anti-inflammatory agent.
  • Studied for its role in modulating biological pathways related to nicotinic acid receptors.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Employed in the development of materials with specific electronic or optical properties.

Scientific Research Applications

Herbicide Development

2-Chloro-6-(trifluoromethyl)nicotinic acid derivatives have been explored for their potential as herbicides. For instance, a study synthesized a series of N-(arylmethoxy)-2-chloronicotinamides and found some to exhibit excellent herbicidal activity against certain weed species. This indicates the potential of this compound derivatives in developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Pharmaceutical Research

In the pharmaceutical sector, nicotinic acid derivatives, including those related to this compound, have been investigated for their lipid-modifying effects. Nicotinic acid (niacin) is known for its ability to lower lipolysis in adipose tissue, impacting lipid levels in the body. The identification of receptors such as PUMA-G and HM74, which are involved in the anti-lipolytic effect of nicotinic acid, opens avenues for developing new drugs to treat dyslipidemia (S. Tunaru et al., 2003).

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in cross-coupling reactions. A study demonstrated its utility in regioselective cross-coupling reactions with boronic acids and dihalo heterocycles, highlighting its value in synthesizing selectively substituted nicotinic acids and related compounds (I. Houpis et al., 2010).

Separation Techniques

Efforts to intensify the separation of nicotinic acid from mixtures utilize its derivatives. For instance, reactive extraction with organophosphorus solvating extractants has been studied to improve the recovery of nicotinic acid, a process relevant in its production for food, pharmaceutical, and biochemical industries (Sushil Kumar et al., 2008).

Atherosclerosis Research

Nicotinic acid derivatives have also been implicated in the treatment of atherosclerosis due to their effects on lipid levels and inflammation. Studies have shown that nicotinic acid inhibits atherosclerosis progression independently of its lipid-modifying effects, suggesting potential therapeutic applications beyond traditional dyslipidemia treatment (Martina Lukasova et al., 2011).

Safety and Hazards

2-Chloro-6-(trifluoromethyl)nicotinic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

2-Chloro-6-(trifluoromethyl)nicotinic acid exerts its effects primarily through interactions with nicotinic acid receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)nicotinic acid
  • 2-Chloro-6-(difluoromethyl)nicotinic acid
  • 2-Bromo-6-(trifluoromethyl)nicotinic acid

Uniqueness:

  • The specific positioning of the chlorine and trifluoromethyl groups in 2-Chloro-6-(trifluoromethyl)nicotinic acid imparts unique electronic and steric properties, making it distinct in its reactivity and applications compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRBTBMFFGEVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380813
Record name 2-Chloro-6-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280566-45-2
Record name 2-Chloro-6-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(trifluoromethyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(trifluoromethyl)nicotinic acid
Reactant of Route 3
2-Chloro-6-(trifluoromethyl)nicotinic acid
Reactant of Route 4
2-Chloro-6-(trifluoromethyl)nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(trifluoromethyl)nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(trifluoromethyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.